
what to do when NDSB-195 does not improve
protein solubility

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B013560 Get Quote

Technical Support Center: Protein Solubility
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals who

encounter challenges with protein solubility, particularly when NDSB-195 is ineffective.

Troubleshooting Guide: When NDSB-195 Fails to
Improve Protein Solubility
If NDSB-195 has not improved the solubility of your target protein, a systematic approach to

troubleshooting is recommended. The following guide provides a step-by-step workflow to

identify potential causes and solutions.
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Optimization Details

Alternative Reagents

Protein remains insoluble with NDSB-195

Step 1: Optimize NDSB-195 Conditions

Step 2: Evaluate Protein Characteristics

If still insoluble

Vary NDSB-195 Concentration
(0.1 M - 1.0 M) Adjust pH of Buffer Modify Ionic Strength

(e.g., vary NaCl concentration) Alter Incubation Temperature

Step 3: Test Alternative Solubilizing Agents

If still insoluble

Step 4: Modify Protein Expression/Handling

If still insoluble

Other NDSBs
(e.g., NDSB-201, NDSB-256)

Detergents
(e.g., CHAPS, Triton X-100)

Chaotropic Agents
(e.g., Urea, Guanidine-HCl)

Osmolytes
(e.g., Glycine, Betaine)

Protein Remains Insoluble
(Consider protein engineering or refolding from inclusion bodies)

If still insoluble

Soluble Protein Achieved

If successful If successful If successful If successful

If successful If successful If successful If successful

Click to download full resolution via product page

Caption: A step-by-step workflow for troubleshooting protein insolubility when NDSB-195 is

ineffective.

Frequently Asked Questions (FAQs)
Q1: At what concentration should I use NDSB-195?
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A1: The optimal concentration of NDSB-195 can vary depending on the protein. A good starting

point is a concentration range of 0.1 M to 1.0 M.[1] For example, the solubility of lysozyme

nearly tripled at a concentration of 0.75 M NDSB-195.[1] It is recommended to perform a

concentration titration to determine the most effective concentration for your specific protein.

Q2: Can the pH of my buffer affect the performance of NDSB-195?

A2: Yes, the pH of the buffer can significantly impact protein solubility.[2][3][4][5] Proteins are

generally least soluble at their isoelectric point (pI), where their net charge is zero.[4][5]

Adjusting the pH of the buffer to be at least one unit above or below the pI of your protein can

increase its net charge and improve solubility. NDSB-195 is zwitterionic over a wide pH range,

so its function is generally not directly affected by pH, but the protein's properties are.[6]

Q3: Does ionic strength play a role in protein solubility with NDSB-195?

A3: Yes, ionic strength, typically modulated by adding salts like NaCl, can influence protein

solubility.[7][8][9] The effect of ionic strength can be protein-dependent. For some proteins,

increasing ionic strength can enhance solubility by shielding electrostatic interactions that may

lead to aggregation. For others, high salt concentrations can lead to "salting out" and

precipitation. It is advisable to test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl)

in your buffer.

Q4: What are some common alternatives to NDSB-195?

A4: If NDSB-195 is not effective, several other classes of reagents can be tested. These

include:

Other Non-Detergent Sulfobetaines (NDSBs): Different NDSBs, such as NDSB-201 or

NDSB-256, may have different effects on your protein.

Detergents: Zwitterionic detergents like CHAPS, or non-ionic detergents like Triton X-100,

are commonly used to solubilize membrane proteins and can also be effective for some

soluble proteins.

Chaotropic Agents: Urea and guanidine hydrochloride are strong denaturants that can

solubilize aggregated proteins by disrupting their secondary and tertiary structures.[10]
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Osmolytes: Compounds like glycine, betaine, and glycerol can stabilize proteins in their

native conformation and prevent aggregation.

Q5: Can I combine NDSB-195 with other additives?

A5: Yes, in some cases, a combination of additives may be more effective than a single agent.

For example, you could try using NDSB-195 in combination with a low concentration of a non-

ionic detergent or an osmolyte. It is important to test these combinations systematically to find

the optimal formulation for your protein.

Comparison of Solubilizing Agents
The following table summarizes the properties and typical working concentrations of common

protein solubilizing agents.
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Reagent
Class

Example(s)
Mechanism
of Action

Typical
Working
Concentrati
on

Advantages
Disadvanta
ges

Non-

Detergent

Sulfobetaines

NDSB-195,

NDSB-201

Prevents

protein

aggregation

by interacting

with

hydrophobic

surfaces.

0.1 - 1.0 M

Non-

denaturing,

easily

removable by

dialysis,

zwitterionic

over a wide

pH range.[6]

May not be

effective for

all proteins,

can be

expensive.

Zwitterionic

Detergents
CHAPS

Disrupts lipid

bilayers and

protein-

protein

interactions.

1 - 2% (w/v)

Effective for

membrane

proteins,

maintains

some protein-

protein

interactions.

[11]

Can be

difficult to

remove, may

interfere with

some

downstream

applications.

Non-ionic

Detergents

Triton X-100,

Tween 20

Solubilizes

proteins by

forming

micelles

around

hydrophobic

regions.

0.1 - 1% (v/v)

Milder than

ionic

detergents,

less likely to

denature

proteins.

Can be

difficult to

remove, may

interfere with

mass

spectrometry.

Chaotropic

Agents

Urea,

Guanidine-

HCl

Denatures

proteins by

disrupting

hydrogen

bonds and

hydrophobic

interactions.

2 - 8 M

(Urea), 2 - 6

M

(Guanidine-

HCl)

Highly

effective for

solubilizing

inclusion

bodies and

aggregated

proteins.[10]

Denatures

proteins,

requires

refolding for

functional

studies, can

interfere with

some assays.
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Osmolytes

Glycine,

Betaine,

Glycerol

Stabilize the

native protein

structure by

being

preferentially

excluded

from the

protein

surface.

0.1 - 1 M

(Glycine,

Betaine), 5 -

20% (v/v)

(Glycerol)

Non-

denaturing,

can improve

protein

stability.

May not be

strong

enough to

solubilize

highly

aggregated

proteins.

Key Experimental Protocols
Protocol 1: Protein Solubilization using Urea

This protocol is suitable for solubilizing proteins from inclusion bodies or other aggregated

states.

Materials:

Protein pellet (e.g., from inclusion body preparation)

Urea Solubilization Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT (prepare fresh)

Microcentrifuge

Pipettes and tips

Procedure:

Resuspend the protein pellet in Urea Solubilization Buffer. A common ratio is 1 ml of buffer

per 0.1 g of wet cell paste.[12]

Vortex the suspension vigorously for 2-5 minutes to ensure complete resuspension.

Incubate the sample at room temperature for 1-2 hours with gentle agitation.
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Centrifuge the sample at high speed (e.g., 15,000 x g) for 15-30 minutes at 4°C to pellet any

remaining insoluble material.

Carefully collect the supernatant containing the solubilized protein.

Proceed with protein refolding protocols if functional protein is required.

Protocol 2: Protein Extraction using CHAPS Lysis Buffer

This protocol is suitable for extracting proteins from cultured cells, particularly membrane-

associated proteins.

Materials:

Cell pellet

CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA,

Protease inhibitor cocktail

Ice-cold Phosphate-Buffered Saline (PBS)

Microcentrifuge

Pipettes and tips

Procedure:

Wash the cell pellet with ice-cold PBS. Centrifuge at 500 x g for 5 minutes and discard the

supernatant.

Resuspend the cell pellet in an appropriate volume of CHAPS Lysis Buffer (e.g., 200-500 µL

for a pellet from a 10 cm dish).[11]

Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.[11]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
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Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-

chilled tube.[11]

Determine the protein concentration using a suitable assay (e.g., BCA assay).

Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting protein

solubility.
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Initial Experiment:
Protein is Insoluble with NDSB-195

Is the NDSB-195 concentration optimized?

Yes

No

Is the buffer pH appropriate for the protein's pI?

Perform concentration titration
(0.1 M to 1.0 M)

Yes

No

Has ionic strength been varied?

Adjust pH to be >1 unit away from pI

Yes

No

Test alternative solubilizing agents
(CHAPS, Urea, etc.)

Test a range of salt concentrations
(e.g., 50-500 mM NaCl)

Protein is Soluble

Success

Consider further optimization or alternative strategies

Failure

Click to download full resolution via product page

Caption: Decision tree for systematically troubleshooting protein solubility issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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